molecular formula C12H19BrN2 B13296441 [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine

[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B13296441
M. Wt: 271.20 g/mol
InChI Key: NMQCRFNWOCMNPF-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C12H19BrN2 and a molecular weight of 271.19666 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a dimethylaminopropylamine moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3-bromobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include de-brominated derivatives and modified amine groups.

Scientific Research Applications

[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in aromatic interactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine can be compared with other similar compounds such as:

    [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a chlorine atom instead of bromine.

    [(3-Fluorophenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a fluorine atom instead of bromine.

    [(3-Methylphenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific reactivity and interaction profile due to the presence of the bromine atom, which can influence its chemical and biological properties .

Properties

Molecular Formula

C12H19BrN2

Molecular Weight

271.20 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19BrN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3

InChI Key

NMQCRFNWOCMNPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)Br

Origin of Product

United States

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